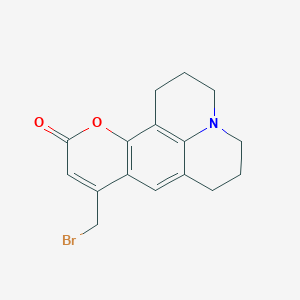

3-Oxo-5alpha-androstan-17beta-yl sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

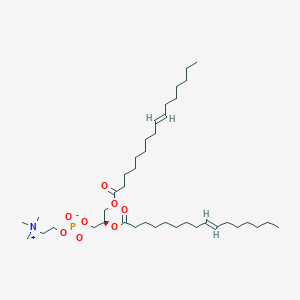

5alpha-dihydrotestosterone sulfate(1-) is a steroid sulfate oxoanion that is the conjugate base of 5alpha-dihydrotestosterone sulfate, obtained by deprotonation of the sulfo group; major species at pH 7.3. It is a conjugate base of a 5alpha-dihydrotestosterone sulfate.

Wissenschaftliche Forschungsanwendungen

Androgen Binding and Effects on Prostate Cancer Cells

5alpha-Androstane-3alpha,17beta-diol, a metabolite of potent androgen 5alpha-dihydrotestosterone, has been studied for its interaction with estrogen receptors. Notably, it binds to estrogen receptor-beta and influences the growth of the prostate gland through an estrogen receptor-mediated pathway, not an androgen receptor-mediated pathway. This finding raises the possibility of its involvement in physiological processes in tissues like the brain (Pak et al., 2005). Additionally, 5alpha-Androstane-3alpha,17beta-diol can stimulate prostate cell proliferation by activating pathways similar to the epidermal growth factor-responsive pathways in human prostate cancer LNCaP cells (Zimmerman et al., 2004).

Potential in Diagnostic Imaging

Research has also explored the potential of fluorinated androstanes, such as 5alpha-androstan-17beta-ols, in developing prostate imaging agents. These compounds were evaluated for their ability to compete with 5alpha-dihydrotestosterone for binding to rat prostate androgen receptor protein. The study found that 3beta-fluoro-5alpha-androstan-17beta-ol had approximately 5% the androgenic activity of testosterone propionate, indicating its low biological activity and potential suitability for diagnostic purposes (Castonguay et al., 1978).

Metabolic Pathways and Urinary Metabolites

Metabolites common to certain anabolic steroids in horses have been identified, which may serve as targets for doping tests. One such study found that 17alpha-methyl-5alpha-androstan-3beta,16beta,17beta-triol, a metabolite of 17alpha-methyltestosterone and mestanolone, was primarily detected in the sulfate fractions of urine samples after administration. This metabolite was suggested as a useful screening target for doping tests in racehorses (Yamada et al., 2007).

Androgen Affinity Column Synthesis

An androgen affinity column was synthesized by linking a compound similar to 3-Oxo-5alpha-androstan-17beta-yl sulfate to cyanogen bromide activated Sepharose. This column was effective in recovering androphilic proteins from rat epididymis homogenates rich in nonspecific esterases. The isolated androgen binding protein had the same mobility on polyacrylamide gels and the same estimated molecular weight as the original extract, suggesting the column's effectiveness in isolating specific proteins (Musto et al., 1977).

The scientific research applications of 3-Oxo-5alpha-androstan-17beta-yl sulfate, a compound related to androgen metabolism, cover a range of studies from analytical chemistry to potential therapeutic uses. Below are some findings from recent research:

Analytical Method Development

A study by Grandgirard et al. (2004) aimed at developing a new internal standard for the quantitative determination of oxyphytosterols, tested various compounds including 5alpha-androstan derivatives. This work is crucial for improving analytical methods in steroid research (Grandgirard, Cabaret, Martine, & Berdeaux, 2004).

Estrogen Receptor Modulation

Pak et al. (2005) discovered that 5alpha-Androstane-3beta, 17beta-diol, a metabolite of a potent androgen, binds to the estrogen receptor (ER)-beta and regulates growth of the prostate gland through an estrogen receptor-mediated pathway, suggesting potential therapeutic applications in treating diseases like prostate cancer (Pak, Chung, Lund, Hinds, Clay, & Handa, 2005).

Steroid Conjugation for Immunoassays

Hungerford et al. (2006) developed boronate esters for temporary protection of steroid hydroxyl groups, facilitating the synthesis of steroid-protein conjugates for immunoassays. This research contributes to the detection of banned substances in sports and other fields (Hungerford, McKinney, Stenhouse, & McLeod, 2006).

Pathways of Steroid Metabolism

Zimmerman et al. (2004) identified that 5alpha-Androstane-3alpha,17beta-diol activates pathways resembling the epidermal growth factor responsive pathways in stimulating human prostate cancer cell proliferation, highlighting the complexity of steroid metabolism and its implications for cancer research (Zimmerman, Dozmorov, Nunlist, Tang, Li, Cowan, Centola, Frank, Culkin, & Lin, 2004).

Eigenschaften

Produktname |

3-Oxo-5alpha-androstan-17beta-yl sulfate |

|---|---|

Molekularformel |

C19H29O5S- |

Molekulargewicht |

369.5 g/mol |

IUPAC-Name |

[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] sulfate |

InChI |

InChI=1S/C19H30O5S/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(24-25(21,22)23)19(15,2)10-8-16(14)18/h12,14-17H,3-11H2,1-2H3,(H,21,22,23)/p-1/t12-,14-,15-,16-,17-,18-,19-/m0/s1 |

InChI-Schlüssel |

KYVPWJSGFKNNLD-ABEVXSGRSA-M |

Isomerische SMILES |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OS(=O)(=O)[O-])C |

Kanonische SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OS(=O)(=O)[O-])C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B1261808.png)

![2-({[3-(3,4-Dihydroisoquinolin-2(1h)-Ylsulfonyl)phenyl]carbonyl}amino)benzoic Acid](/img/structure/B1261814.png)